molecular formula C23H22ClN3O B2519380 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2320538-06-3

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone

Cat. No. B2519380
CAS RN: 2320538-06-3
M. Wt: 391.9
InChI Key: QMFSHNNZHZTBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C23H22ClN3O and its molecular weight is 391.9. The purity is usually 95%.
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Scientific Research Applications

Pyrazolo [3,4-b]pyridines belong to a group of bicyclic heterocyclic compounds. They can exist in two isomeric forms: 1H-pyrazolo [3,4-b]pyridines and 2H-pyrazolo [3,4-b]pyridines. These compounds are structurally similar to purine bases like adenine and guanine. Over 300,000 structures of 1H-pyrazolo [3,4-b]pyridines have been described in the literature, with diverse substituents at positions N1, C3, C4, C5, and C6 .

Synthetic Methods

Researchers have employed various synthetic methods to prepare pyrazolo [3,4-b]pyridines. These methods often start from preformed pyrazoles or pyridines. For instance, the first monosubstituted 1H-pyrazolo [3,4-b]pyridine was synthesized by Ortoleva in 1908. Bulow later synthesized N-phenyl-3-methyl substituted derivatives, illustrating the interest of medicinal chemists in these structures .

Substitution Patterns

The substituents at different positions significantly influence the properties of 1H-pyrazolo [3,4-b]pyridines. For example, the nature of the substituent at C3 determines the final compound’s biological activity. Researchers have explored various substitution patterns to optimize these compounds for specific targets .

properties

IUPAC Name

[4-(3-chlorophenyl)phenyl]-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O/c24-19-4-1-3-18(13-19)16-5-7-17(8-6-16)23(28)27-20-9-10-21(27)15-22(14-20)26-12-2-11-25-26/h1-8,11-13,20-22H,9-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFSHNNZHZTBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

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